molecular formula C9H7ClN2OS B8125781 6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one

6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one

Cat. No.: B8125781
M. Wt: 226.68 g/mol
InChI Key: IDLIRSLORPZPES-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a chlorine atom, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-thiophenecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methyl-4-phenyl-2H-pyridazin-3-one: Similar structure but with a phenyl group instead of a thiophene ring.

    6-Chloro-2-methyl-4-pyridyl-2H-pyridazin-3-one: Contains a pyridyl group instead of a thiophene ring.

Uniqueness

6-Chloro-2-methyl-4-thiophen-2-yl-2H-pyridazin-3-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles and applications.

Properties

IUPAC Name

6-chloro-2-methyl-4-thiophen-2-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-12-9(13)6(5-8(10)11-12)7-3-2-4-14-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLIRSLORPZPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC(=N1)Cl)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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